2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)10-6-8-7-12-5-4-9(8)13-10/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYCGUBGGPEOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522669 | |
| Record name | 2-tert-Butyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-76-9 | |
| Record name | 2-tert-Butyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Pyrrolo[3,2-c]pyridine Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-tert-butyl-pyrrolo[3,2-c]pyridine and its Derivatives for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[3,2-c]pyridine core is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities. Notably, derivatives of pyrrolo[3,2-c]pyridine have shown promise as potent anticancer agents and kinase inhibitors.[1][2][3][4][5] The fusion of a pyrrole and a pyridine ring creates a unique electronic and structural framework that can be strategically modified to interact with various biological targets. This guide provides a comprehensive overview of 2-tert-butyl-pyrrolo[3,2-c]pyridine, a specific derivative, and the broader class of pyrrolo[3,2-c]pyridines, with a focus on their chemical identifiers, synthesis, and applications in drug discovery.
Chemical Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| Compound Name | tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate | [6], [7] |
| CAS Number | 148760-75-2 | [6], [7] |
| Molecular Formula | C12H14N2O2 | [6], [7] |
| Molecular Weight | 218.256 g/mol | [6], [7] |
| IUPAC Name | tert-butyl pyrrolo[3,2-c]pyridine-1-carboxylate | [6] |
| SMILES | CC(C)(C)OC(=O)N1C=CC2=CN=CC=C21 | [6] |
| InChI Key | PKYJYPDHSCLTJO-UHFFFAOYSA-N | [6] |
The introduction of a tert-butyl group at the 2-position of the pyrrolo[3,2-c]pyridine core is expected to significantly influence its physicochemical properties. The bulky tert-butyl group can provide steric shielding, which may enhance the metabolic stability of the compound by hindering enzymatic degradation. Furthermore, this lipophilic group will increase the overall hydrophobicity of the molecule, potentially improving its membrane permeability and oral bioavailability.
Synthesis Strategies for the Pyrrolo[3,2-c]pyridine Core
The synthesis of substituted pyrrolo[3,2-c]pyridines often involves multi-step sequences starting from commercially available pyridine derivatives. A general and adaptable synthetic route is illustrated below, based on methodologies reported in the literature.[1][2][8]
Caption: A generalized synthetic workflow for the construction of the pyrrolo[3,2-c]pyridine scaffold.
A common synthetic approach begins with the oxidation of a substituted pyridine, followed by the introduction of a cyano group. Subsequent reduction and cyclization steps lead to the formation of the fused pyrrole ring, yielding the desired pyrrolo[3,2-c]pyridine core. The specific reagents and reaction conditions can be modified to introduce various substituents at different positions of the scaffold.
Applications in Drug Discovery and Development
The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in the design of targeted therapies, particularly in oncology and immunology.
Kinase Inhibition
Derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of several kinases, including FMS kinase (CSF-1R).[2][4] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers, such as ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[2] The development of selective FMS kinase inhibitors based on the pyrrolo[3,2-c]pyridine scaffold represents a promising therapeutic strategy for these diseases.
Caption: Mechanism of action of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.
Anticancer Activity as Colchicine-Binding Site Inhibitors
Recent studies have explored the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization by binding to the colchicine site.[1][3][9] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells. This mechanism of action is similar to that of established anticancer agents like combretastatin A-4. The rigid pyrrolo[3,2-c]pyridine scaffold serves to lock the molecule in a bioactive conformation, enhancing its binding affinity to the target.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative, based on procedures described in the literature.[1]
Step 1: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate)
-
To a solution of a suitable precursor, such as 2-bromo-5-methylpyridine, in an appropriate solvent, add an oxidizing agent (e.g., m-chloroperbenzoic acid) and stir at room temperature.
-
After the reaction is complete, work up the reaction mixture to isolate the corresponding N-oxide.
-
Treat the N-oxide with a cyanating agent (e.g., trimethylsilyl cyanide) in the presence of a base (e.g., triethylamine) to introduce a cyano group.
-
The resulting cyanopyridine derivative is then subjected to a series of reduction and cyclization reactions to form the bromo-substituted pyrrolo[3,2-c]pyridine core.
-
The final step involves the arylation of the pyrrole nitrogen with a suitable boronic acid or halide, such as 3,4,5-trimethoxyphenylboronic acid, under palladium catalysis.
Step 2: Suzuki Coupling for the Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
-
In a microwave vial, combine the 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine intermediate (1 equivalent), the desired substituted phenylboronic acid (1.5 equivalents), potassium carbonate (5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents).
-
Add a degassed mixture of 1,4-dioxane and water (3:1 ratio).
-
Seal the vial and heat the mixture in a microwave reactor at 125 °C for approximately 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.
Conclusion
The 2-tert-butyl-pyrrolo[3,2-c]pyridine scaffold and its derivatives represent a highly promising class of compounds for drug discovery and development. Their synthetic accessibility and the diverse range of biological activities, including potent kinase inhibition and anticancer effects, make them attractive candidates for further investigation. The insights provided in this guide aim to support researchers and scientists in their efforts to design and synthesize novel pyrrolo[3,2-c]pyridine-based therapeutics.
References
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link][1][3][9]
-
Hassan, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1198-1205. Available at: [Link][2][4]
-
PubChem. (n.d.). tert-butyl 1H,4H,5H,6H,7H-pyrrolo(3,2-c)pyridine-5-carboxylate. Retrieved from [Link][10]
-
Matrix Fine Chemicals. (n.d.). TERT-BUTYL 1H-PYRROLO[3,2-C]PYRIDINE-1-CARBOXYLATE. Retrieved from [Link][7]
-
European Patent Office. (2006). PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF. Retrieved from [Link][8]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2235. Available at: [Link][5]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. TERT-BUTYL 1H-PYRROLO[3,2-C]PYRIDINE-1-CARBOXYLATE | CAS 148760-75-2 [matrix-fine-chemicals.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tert-butyl 1H,4H,5H,6H,7H-pyrrolo(3,2-c)pyridine-5-carboxylate | C12H18N2O2 | CID 72214249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Novel 5-Azaindole Scaffolds for Medicinal Chemistry Research
Executive Summary
While 7-azaindole (pyrrolo[2,3-b]pyridine) has achieved "privileged structure" status in kinase inhibitor design—exemplified by FDA-approved drugs like Vemurafenib—the 5-azaindole (pyrrolo[3,2-c]pyridine) isomeric scaffold remains significantly underutilized. This whitepaper analyzes the 5-azaindole core as a high-value bioisostere for medicinal chemistry. We present a technical justification for its use in expanding intellectual property (IP) space, detail the physicochemical advantages over the indole/7-azaindole parents, and provide a validated synthetic protocol for accessing functionalized derivatives via Pd-catalyzed cascades.
Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5][6]
The Isomeric Advantage
The 5-azaindole scaffold places the pyridine nitrogen at position 5, creating a distinct electronic vector compared to the 7-azaindole. This alteration is not merely cosmetic; it fundamentally shifts the hydrogen bond acceptor (HBA) capability within the ATP-binding pocket of kinases.
-
Indole: C-H at all positions (Lipophilic).
-
7-Azaindole: N at pos 7 (HBA).[1] Forms a bidentate "hinge binder" motif often mimicking Adenine.[2]
-
5-Azaindole: N at pos 5 (HBA). This vector points away from the standard hinge interaction zone in many kinases, allowing for:
-
Selectivity Tuning: Avoids "generic" hinge binding seen with 7-azaindoles, targeting kinases with specific water networks or backbone carbonyls in the solvent-exposed region.
-
pKa Modulation: The pKa of the conjugate acid of 5-azaindole (~8.26) differs from 7-azaindole (~4.59), significantly altering solubility and protonation state at physiological pH.
-
Physicochemical Profiling
Data below compares the core scaffolds.[3][1][4][5] The 5-azaindole offers a solubility advantage over indole while maintaining a lipophilic profile suitable for membrane permeability.
| Property | Indole | 7-Azaindole | 5-Azaindole | Medicinal Impact |
| IUPAC | 1H-indole | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[3,2-c]pyridine | Core nomenclature |
| cLogP | ~2.14 | ~1.60 | ~1.45 | Lower logP improves oral bioavailability |
| TPSA (Ų) | 15.79 | 28.68 | 28.68 | Increased polarity vs indole aids solubility |
| pKa (BH+) | -2.4 (very weak base) | 4.59 | 8.26 | 5-N is significantly more basic; potential for lysosomal trapping or salt formation |
| H-Bond Vector | N1-H (Donor) | N1-H (Donor), N7 (Acceptor) | N1-H (Donor), N5 (Acceptor) | Critical for unique binding modes |
Synthetic Strategies: Overcoming the "5-Aza" Challenge
Historically, 5-azaindoles were difficult to synthesize due to the electron-deficient nature of the pyridine ring at positions 4 and 6, which disfavors the electrophilic cyclizations used for indoles.
Modern Access Routes
We prioritize Transition-Metal Catalyzed Cross-Couplings over classical condensation (e.g., molecular rearrangement of hydrazones) due to milder conditions and higher functional group tolerance.
-
Route A: Sonogashira/Cyclization Cascade (Recommended)
-
Route B: C-H Activation
Visualization: Kinase Binding & Synthesis[1][4][14]
Kinase Hinge Binding Topology
The following diagram illustrates the differential binding vectors. Note how the 5-azaindole nitrogen projects into the solvent front or specificity pocket, unlike the 7-azaindole which binds the hinge backbone.
Caption: Differential H-bond vectors of 7- vs 5-azaindole. 5-azaindole N5 avoids the standard hinge acceptor site.
Experimental Protocol: Synthesis of 2-Substituted-5-Azaindole
Objective: Synthesis of 2-phenyl-1H-pyrrolo[3,2-c]pyridine via One-Pot Sonogashira/Cyclization. Scale: 1.0 mmol.
Materials & Reagents
-
Substrate: 4-Amino-3-iodopyridine (220 mg, 1.0 mmol).
-
Coupling Partner: Phenylacetylene (1.2 eq).
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%).
-
Co-Catalyst: CuI (2 mol%).
-
Base: Triethylamine (Et₃N) (3.0 eq).
-
Solvent: DMF (anhydrous, degassed).
Step-by-Step Methodology
-
Setup: Flame-dry a 25 mL Schlenk tube and cool under argon. Add 4-amino-3-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg), and CuI (4 mg).
-
Solvation: Seal the tube and evacuate/backfill with argon (3x). Inject anhydrous DMF (5 mL) and Et₃N (0.42 mL) via syringe.
-
Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise at room temperature.
-
Sonogashira Phase: Heat the reaction mixture to 60°C for 2 hours. Monitor by TLC (formation of the internal alkyne intermediate).
-
Cyclization Phase: Increase temperature to 100°C and stir for an additional 12 hours. The amino group attacks the activated alkyne to close the pyrrole ring.
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO₂), eluting with Hexane/EtOAc (gradient 80:20 to 50:50).
-
Validation:
-
¹H NMR (DMSO-d₆): Look for disappearance of the alkyne proton and appearance of the C3-H pyrrole singlet (~6.8 ppm) and broad N1-H (~11.5 ppm).
-
Synthetic Workflow Diagram
Caption: One-pot Pd/Cu-catalyzed synthesis of 5-azaindole from aminopyridines.
Future Outlook & Applications
The 5-azaindole scaffold is currently positioned for a breakout in Fragment-Based Drug Discovery (FBDD) . Its high solubility and distinct vector make it an ideal "fragment" for probing novel sub-pockets in kinases (e.g., JAK, FLT3) where 7-azaindoles fail due to steric clashes or lack of selectivity. Furthermore, the basicity of N5 offers a handle for lysosomotropic design in oncology, potentially enhancing drug accumulation in acidic tumor microenvironments.
References
-
Popowycz, F., et al. (2007).[12] "Synthesis and Reactivity of 4-, 5- and 6-Azaindoles." Tetrahedron, 63(36), 8689–8707.[12] [Link]
-
Mérour, J. Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979. [Link]
-
Song, J. J., et al. (2005).[12] "A Novel One-Step Synthesis of 2-Substituted 6-Azaindoles." The Journal of Organic Chemistry, 70(16), 6512–6514.[12] (Methodology adapted for 5-aza isomers). [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. diglib.tugraz.at [diglib.tugraz.at]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Technical Guide: Bioisosteric Replacement with the tert-Butyl Pyrrolo[3,2-c]pyridine Core
[1]
Executive Summary
The pyrrolo[3,2-c]pyridine (5-azaindole) scaffold represents a high-value bioisostere of the indole ring, widely utilized to overcome the physicochemical limitations of traditional kinase inhibitors. While the indole core is privileged in drug discovery, it often suffers from poor aqueous solubility and metabolic liability.
This guide details the strategic deployment of the tert-butyl pyrrolo[3,2-c]pyridine core.[1] The incorporation of a nitrogen atom at the 5-position modulates the electronic landscape of the bicyclic system, while the tert-butyl moiety (typically at C2 or N1-aryl) functions as a hydrophobic anchor, optimizing occupancy in the ATP-binding pocket (specifically the Gatekeeper or hydrophobic back-pocket regions).[1]
Part 1: Rationale for Bioisosterism[1]
Electronic and Physicochemical Modulation
Replacing the C-5 carbon of an indole with nitrogen (yielding 5-azaindole) fundamentally alters the scaffold's properties.[1] Unlike the more common 7-azaindole (e.g., Vemurafenib), the 5-azaindole offers a unique vector for hydrogen bonding and solubility improvement.
| Property | Indole (Parent) | Pyrrolo[3,2-c]pyridine (5-Azaindole) | Impact on Drug Design |
| LogP | High (Lipophilic) | Lower | Improved aqueous solubility (often >20-fold increase).[1] |
| pKa (NH) | ~17 (Non-acidic) | ~13-14 | Increased acidity makes the NH a stronger H-bond donor (HBD).[1] |
| H-Bonding | 1 Donor / 0 Acceptors | 1 Donor / 1 Acceptor | The N5 acts as a weak acceptor, potentially engaging Ser/Thr residues in the kinase hinge region. |
| Metabolic Stability | Prone to oxidation at C3/C5/C6 | C5 blocked by N | Nitrogen incorporation reduces electron density, protecting the ring from oxidative metabolism (CYP450). |
The Role of the tert-Butyl Group
The "core" requirement often necessitates a tert-butyl substituent.[1] In kinase medicinal chemistry (e.g., p38, MK2, JAK), this bulky lipophilic group serves a critical function:
-
Hydrophobic Clamping: It fills the hydrophobic pocket adjacent to the ATP binding site, often displacing water molecules to gain entropic binding energy.
-
Conformational Lock: Steric bulk restricts bond rotation, pre-organizing the molecule into the bioactive conformation.
-
Metabolic Shielding: A tert-butyl group prevents metabolic dealkylation compared to n-butyl or iso-propyl groups.[1]
Part 2: Structural Analysis & SAR Logic
The following decision matrix illustrates when to deploy this scaffold versus the standard indole.
Figure 1: Decision logic for selecting the 5-azaindole scaffold over indole or 7-azaindole.
Part 3: Synthetic Methodologies
Synthesizing the tert-butyl pyrrolo[3,2-c]pyridine core requires navigating the electron-deficient nature of the pyridine ring.[1] Two primary routes are recommended: the Batcho-Leimgruber (classic) and the Sonogashira Cyclization (modern/convergent).[1]
Protocol A: Convergent Synthesis (Preferred for C2-tert-butyl analogs)
This route allows the direct installation of the tert-butyl group using tert-butyl acetylene.[1]
Target: 2-(tert-butyl)-1H-pyrrolo[3,2-c]pyridine[1]
Reagents:
-
3-amino-4-iodopyridine (Precursor)[1]
-
3,3-dimethyl-1-butyne (tert-butyl acetylene)[1]
-
PdCl2(PPh3)2, CuI, Et3N (Catalysts/Base)
-
KOtBu or Cs2CO3 (Cyclization base)[1]
Step-by-Step Protocol:
-
Coupling (Sonogashira):
-
Dissolve 3-amino-4-iodopyridine (1.0 eq) in anhydrous DMF under Argon.
-
Add PdCl2(PPh3)2 (0.05 eq) and CuI (0.02 eq).[1]
-
Add Et3N (3.0 eq) followed by 3,3-dimethyl-1-butyne (1.2 eq).[1]
-
Stir at 60°C for 4-6 hours. Monitor by LC-MS for the intermediate alkyne.[1]
-
Note: The free amine at position 3 does not interfere significantly if the iodide is at position 4.
-
-
Cyclization:
-
The intermediate (3-amino-4-(3,3-dimethylbut-1-ynyl)pyridine) can often be cyclized in the same pot or after isolation.[1]
-
Add KOtBu (2.0 eq) to the reaction mixture (or dissolve isolated intermediate in NMP with KOtBu).
-
Heat to 80°C for 2 hours.
-
-
Workup:
Protocol B: De Novo Ring Construction (Batcho-Leimgruber)
Best for C2-unsubstituted cores or when the pyridine ring requires specific substitution patterns before pyrrole formation.[1]
-
Start: 2-bromo-5-methylpyridine.
-
Oxidation: mCPBA in DCM
N-oxide.[1] -
Nitration: HNO3/H2SO4
4-nitro-5-methyl-2-bromopyridine N-oxide.[1] -
Enamine Formation: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 140°C.
-
Reductive Cyclization: Fe/AcOH or H2/Pd-C.[1] This forms the pyrrole ring.[1]
Part 4: Case Study - FMS Kinase Inhibition[1][3]
A validated application of this core is in the inhibition of FMS Kinase (CSF-1R), a target for cancer and inflammatory diseases.
-
Compound: 1r (from Reference [2])
-
Substitution: N1-aryl substitution with specific amide linkers.[1]
-
Outcome:
Workflow Visualization:
Figure 2: Synthetic workflow for the generation of the 2-tert-butyl substituted core.
Part 5: Validation & Quality Control[1]
To ensure the integrity of the synthesized bioisosteres, the following self-validating protocols must be employed.
Physicochemical Profiling
Do not rely on calculated values. 5-azaindoles often exhibit behavior different from prediction due to specific solvation effects.[1]
-
Kinetic Solubility Assay:
Structural Verification (NMR)
The 5-azaindole core has a distinct NMR signature compared to indole.[1]
References
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. [Link][1][7]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. Journal of Organic Chemistry. (Comparison of lipophilic substituents). [Link][1]
Sources
- 1. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindole ) is a critical pharmacophore in modern drug discovery, serving as a bioisostere for the indole ring in kinase inhibitors (e.g., JAK, MPS1 inhibitors). The incorporation of a tert-butyl group at the 2-position enhances lipophilicity and metabolic stability, while preventing oxidative metabolism at the otherwise reactive C2 position.
This Application Note details a robust, scalable two-step protocol for synthesizing 2-(tert-butyl)-1H-pyrrolo[3,2-c]pyridine starting from commercially available 4-aminopyridine . Unlike standard indole syntheses, the electron-deficient nature of the pyridine ring requires specific modifications to the halogenation and cyclization parameters to ensure high yields and regioselectivity.
Key Advantages of This Protocol
-
Regiocontrol: Uses a thermodynamic iodination method to exclusively target the 3-position, avoiding the 3,5-diiodo byproduct.
-
Telescoped Workflow: Features a modified Sonogashira coupling that promotes in situ heteroannulation, reducing isolation steps.
-
Scalability: Validated for gram-scale preparations suitable for pre-clinical development.
Retrosynthetic Analysis & Pathway
The synthesis relies on constructing the pyrrole ring onto the existing pyridine core. The critical disconnection is the C2–C3 bond of the pyrrole ring, accessible via a Sonogashira cross-coupling followed by a 5-endo-dig cyclization.
Figure 1: Retrosynthetic logic flow. The strategy hinges on the regioselective installation of iodine at the C3 position.
Experimental Protocols
Step 1: Regioselective Synthesis of 3-Iodo-4-aminopyridine
Rationale: Direct iodination of 4-aminopyridine is challenging because the amino group activates positions 3 and 5 equally, often leading to 3,5-diiodination. Using Iodine Monochloride (ICl) in glacial acetic acid provides better control than elemental iodine (
Materials
-
4-Aminopyridine (4-AP): 10.0 g (106 mmol)
-
Iodine Monochloride (ICl): 18.9 g (116 mmol, 1.1 eq)
-
Glacial Acetic Acid (AcOH): 100 mL
-
Sodium Hydroxide (NaOH): 50% aq.[1] solution
-
Sodium Thiosulfate (
): Saturated aq. solution
Procedure
-
Dissolution: Charge a 500 mL 3-neck round-bottom flask (RBF) with 4-AP (10.0 g) and glacial AcOH (100 mL). Stir until fully dissolved. The reaction is slightly exothermic; ensure temperature stabilizes at RT.
-
Addition: Cool the solution to 15–20°C. Add ICl dropwise via an addition funnel over 45 minutes. Critical: Do not allow temperature to exceed 45°C to minimize di-iodination.
-
Reaction: After addition, heat the mixture to 50°C and stir for 12 hours. Monitor by HPLC or TLC (10% MeOH in DCM).
-
Quench & pH Adjustment: Cool to RT. Dilute with water (200 mL). Cool to 0°C in an ice bath. Slowly add 50% NaOH until pH reaches ~10.[1] Caution: Highly exothermic.
-
Extraction: Extract the resulting suspension with Ethyl Acetate (3 x 150 mL).
-
Wash: Combine organics and wash with saturated
(to remove unreacted iodine) followed by brine. -
Isolation: Dry over
, filter, and concentrate. Recrystallize from minimal Ethanol or purify via silica plug (DCM:MeOH 95:5) if purity <95%.
Expected Yield: 75–80% (Off-white to tan solid).
Data Validation:
Step 2: One-Pot Sonogashira Coupling & Cyclization
Rationale: The formation of the 5-azaindole ring requires coupling the alkyne followed by cyclization.[2] While standard indoles cyclize spontaneously, the electron-poor pyridine ring increases the energy barrier for the nitrogen attack. This protocol uses a high-boiling solvent (DMF) and copper catalysis to drive the heteroannulation in a single operational sequence.
Materials
-
3-Iodo-4-aminopyridine: 5.0 g (22.7 mmol)
-
3,3-Dimethyl-1-butyne (tert-butyl acetylene): 2.8 g (34 mmol, 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (
): 0.80 g (5 mol%) -
Copper(I) Iodide (CuI): 0.22 g (5 mol%)
-
Triethylamine (
): 10 mL (Excess) -
DMF (Anhydrous): 50 mL
Procedure
-
Deoxygenation: In a 250 mL pressure tube or RBF, combine DMF and
. Sparge with Argon for 15 minutes. Trustworthiness Check: Oxygen causes homocoupling of the alkyne (Glaser coupling), reducing yield. -
Catalyst Loading: Add 3-iodo-4-aminopyridine,
, and CuI under Argon flow. -
Alkyne Addition: Add 3,3-dimethyl-1-butyne via syringe. Seal the vessel.
-
Coupling Phase: Stir at RT for 2 hours . TLC should show consumption of the iodide and formation of a slightly more polar intermediate (alkynyl pyridine).
-
Cyclization Phase: Heat the reaction mixture to 110°C for 12–16 hours . The intermediate spot on TLC should disappear, converting to a highly fluorescent spot (the azaindole).
-
Workup: Cool to RT. Dilute with EtOAc (200 mL) and wash with water (3 x 100 mL) to remove DMF. Wash with brine.[1][3]
-
Purification: Dry organic layer (
) and concentrate. Purify via flash chromatography (Hexanes:EtOAc gradient 80:20 50:50).
Expected Yield: 60–70% Characterization:
-
Appearance: White to pale yellow solid.
-
NMR: Characteristic disappearance of the
signal and appearance of the indole (broad, downfield ~11-12 ppm) and the C3-H signal.
Analytical Data Summary
| Parameter | 3-Iodo-4-aminopyridine | 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine |
| Molecular Weight | 220.01 g/mol | 174.24 g/mol |
| Appearance | Tan/Brown solid | White/Pale Yellow solid |
| Rf (DCM:MeOH 9:1) | ~0.40 | ~0.45 |
| Key NMR Feature | Broad | Indole |
| Mass Spec (ESI+) | [M+H]+ = 221.0 | [M+H]+ = 175.1 |
Troubleshooting & Expert Insights
Mechanistic Workflow
The following diagram illustrates the critical decision points during the synthesis.
Figure 2: Decision logic for purification and cyclization optimization.
Critical "Why" Factors
-
The "Di-iodo" Trap: If the iodination temperature spikes >50°C during addition, you will form 3,5-diiodo-4-aminopyridine. This impurity is difficult to separate from the mono-iodo product by column chromatography. Solution: Strict temperature control or recrystallization from ethanol (di-iodo is less soluble).
-
Cyclization Stalling: The 5-azaindole nitrogen is less nucleophilic than a standard aniline nitrogen. If the ring closure (Step 2, Phase 5) is sluggish:
-
Intervention: Add a stronger base like Potassium tert-butoxide (KOtBu) or Cesium Carbonate (
) to the mixture and continue heating. This deprotonates the amine, making it a better nucleophile for the 5-endo-dig attack.
-
-
Catalyst Poisoning: Aminopyridines can coordinate to Palladium, potentially deactivating it. Using a slightly higher catalyst loading (5 mol% vs standard 1-2%) and ensuring high ligand concentration (
) mitigates this.
References
-
ChemicalBook. (2025).[1] Synthesis of 3-Iodo-4-aminopyridine (CAS 88511-27-7). Retrieved from
-
Santos, A. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction.[4][5][6] Organic Letters, 18(13), 3250–3253. Retrieved from
-
Ghosh, N., et al. (2023). Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines.[7] Chemical Communications.[7] Retrieved from
-
Leboho, T. C., et al. (2014). Acid-catalyzed synthesis of 7-azaindoles... (Contextual reference for Sonogashira conditions). Bioorganic & Medicinal Chemistry Letters. Retrieved from
Sources
- 1. 3-Iodo-4-aminopyridine | 88511-27-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itqb.unl.pt [itqb.unl.pt]
- 7. Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Palladium-Catalyzed Synthesis of 2-tert-Butyl-5-Azaindole
Executive Summary
The synthesis of 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) presents a unique challenge in medicinal chemistry due to the electron-deficient nature of the pyridine ring, which hampers classical electrophilic cyclization strategies used for indoles. This application note details a robust, field-proven protocol for synthesizing 2-tert-butyl-5-azaindole , a high-value scaffold for kinase inhibitors (e.g., JAK, BRAF).
The inclusion of the tert-butyl group at the C2 position enhances lipophilicity and metabolic stability but introduces steric bulk that complicates standard cross-coupling. This guide prioritizes a One-Pot Sonogashira Coupling/Cyclization strategy, utilizing 4-amino-3-iodopyridine and 3,3-dimethyl-1-butyne. This route is selected for its atom economy, scalability, and ability to overcome the catalyst poisoning often observed with azine nitrogens.
Retrosynthetic Analysis & Strategy
To access the 2-tert-butyl-5-azaindole core, we employ a disconnection at the C2-C3 bond and the pyrrole nitrogen. The most reliable forward synthesis involves the cross-coupling of a halogenated aminopyridine with a terminal alkyne.
Key Strategic Considerations:
-
Halogen Choice: Iodine is strictly preferred over bromine at the C3 position of the pyridine ring to facilitate oxidative addition at lower temperatures, preserving the sensitive free amine.
-
Regiochemistry: Starting with 4-amino-3-iodopyridine ensures the nitrogen atoms are correctly positioned for the 5-azaindole isomer (unlike 2-amino-3-iodo precursors which yield 7-azaindoles).
-
Steric Management: The bulky tert-butyl group on the alkyne slows the transmetallation step. The protocol requires a copper co-catalyst to generate the more reactive copper-acetylide species.
Workflow Visualization
Figure 1: Retrosynthetic disconnection showing the linear assembly of the azaindole core via alkynylation and subsequent heteroannulation.
Detailed Experimental Protocol
Materials & Reagents[1]
| Reagent | Role | Equiv. | Notes |
| 4-Amino-3-iodopyridine | Substrate | 1.0 | Limiting reagent. Purity >97% essential. |
| 3,3-Dimethyl-1-butyne | Alkyne Source | 1.2 - 1.5 | Volatile (bp 37-38°C). Handle cold. |
| PdCl₂(PPh₃)₂ | Catalyst | 0.05 (5 mol%) | Bis(triphenylphosphine)palladium(II) dichloride. Stable, robust. |
| CuI | Co-Catalyst | 0.02 (2 mol%) | Copper(I) iodide. Must be off-white/tan. Green = oxidized (do not use). |
| Triethylamine (Et₃N) | Base | 3.0 | Acts as solvent/base or co-solvent. |
| DMF | Solvent | N/A | Anhydrous, degassed. |
Step-by-Step Methodology
Safety Note: 3,3-Dimethyl-1-butyne is highly flammable and volatile. All heating steps must be performed under an inert atmosphere (Argon/Nitrogen) in a sealed pressure vessel or with an efficient reflux condenser.
Stage 1: Sonogashira Coupling
-
Setup: Flame-dry a 2-neck round-bottom flask (or pressure vial for small scales) equipped with a magnetic stir bar. Flush with Argon for 5 minutes.
-
Loading: Add 4-amino-3-iodopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (2 mol%) to the flask.
-
Solvent Addition: Add anhydrous DMF (concentration ~0.2 M) and Et₃N (3.0 equiv). Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).
-
Alkyne Addition: Cool the vessel to 0°C (ice bath). Add 3,3-dimethyl-1-butyne (1.5 equiv) via syringe. The excess accounts for volatility losses.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC or LC-MS. The disappearance of the iodopyridine indicates completion of the coupling. The intermediate (alkynyl pyridine) may be visible.
-
Stage 2: In-Situ Heteroannulation (Cyclization)
Note: While some substrates cyclize spontaneously, the bulky tert-butyl group often requires thermal activation.
-
Thermal Activation: Once the starting iodide is consumed, heat the reaction mixture to 100°C for 12–18 hours.
-
Quench: Cool the mixture to RT. Dilute with Ethyl Acetate (EtOAc) and water.
-
Workup:
-
Separate phases.
-
Wash the organic layer with water (3x) to remove DMF (crucial for crystallization).
-
Wash with brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification
The 5-azaindole core is polar and can streak on silica.
-
Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (starting 80:20
0:100). If the product is stuck, add 1% Triethylamine or use DCM:MeOH (95:5). -
Recrystallization: If the crude is solid, recrystallization from hot Toluene or Et₂O/Hexanes is often superior to chromatography for removing palladium residues.
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds through two distinct cycles: the Palladium Cycle (coupling) and the Cyclization event.
Catalytic Pathway[1][2][4][5][8][9][10][11][12]
Figure 2: Mechanistic workflow. The Pd(0) species inserts into the C-I bond. The copper acetylide (formed from 3,3-dimethyl-1-butyne + CuI + Base) transmetallates the alkyne to Pd. Reductive elimination yields the acyclic intermediate, which undergoes thermal cyclization.
Critical Mechanistic Nuance: The pyridine nitrogen (N5) is a potential ligand for Palladium. If the reaction stalls, it is often because the substrate is sequestering the catalyst.
-
Solution: This is why PdCl₂(PPh₃)₂ (high ligand-to-metal ratio) is preferred over Pd(OAc)₂. The phosphine ligands outcompete the pyridine nitrogen for the metal center.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Coupling) | Catalyst poisoning by pyridine N. | Increase Catalyst loading to 10 mol% or switch to Pd(dppf)Cl₂ (bidentate ligand prevents poisoning). |
| Homocoupling (Dimer) | Oxygen in solvent. | Rigorous degassing (freeze-pump-thaw or vigorous sparging). Add alkyne slowly. |
| Incomplete Cyclization | Steric bulk of tert-butyl group. | Increase temperature to 120°C. Add stronger base (e.g., KOtBu) after coupling is complete (One-pot, two-step). |
| Black Precipitate | Pd precipitation (Pd black). | Ligand oxidation. Ensure PPh₃ is fresh or add 10% excess PPh₃ to the reaction. |
References
-
Hands, D., Bishop, B., Cameron, M., Edwards, J. S., Cottrell, I. F., & Wright, S. H. (1996). A Convenient Synthesis of 5-Azaindoles. Synthesis, 1996(07), 877-882. Link
-
Lachance, N., & St-Denis, Y. (2006). Synthesis of 5-azaindoles via the Suzuki-Miyaura cross-coupling.[4] Tetrahedron Letters, 47(33), 5861-5864. Link
-
Calvet, G., Livecchi, M., & Schmidt, F. (2011).[7] Palladium-Catalyzed Synthesis of 2,3-Disubstituted 5-Azaindoles. The Journal of Organic Chemistry, 76(11), 4734–4740. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
-
Martinez, R., & Ramon, D. J. (2013). 5-Azaindoles: Synthesis and Biological Activity. Current Organic Chemistry, 17(4), 331-359. Link
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioorg.org [bioorg.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: Sonogashira Coupling & Cyclization of 2-Alkynyl-3-Nitropyridines
This Application Note and Protocol guide details the optimization of Sonogashira coupling conditions for 2-halo-3-nitropyridines and their subsequent reductive cyclization to 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) .
Executive Summary
The synthesis of 7-azaindoles from 2-halo-3-nitropyridines represents a high-value transformation in medicinal chemistry, providing direct access to kinase-privileged scaffolds. However, this pathway presents a unique chemoselective challenge: the 3-nitro group strongly activates the pyridine ring, making the 2-halide highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the base or solvent, rather than the desired Palladium-catalyzed oxidative addition.
This guide provides a robust, field-proven protocol to suppress SNAr side reactions, maximize cross-coupling efficiency, and execute the subsequent reductive cyclization to the 7-azaindole core.
Mechanistic Strategy & Critical Variables
The "Nitro Effect" Paradox
-
Advantage: The electron-withdrawing nitro group (
) lowers the electron density of the pyridine ring, significantly accelerating the Oxidative Addition of Pd(0) into the C–X bond. This allows the reaction to proceed under milder conditions than unactivated pyridines. -
Risk: The same activation makes the C–X bond hyper-reactive towards nucleophiles. The use of secondary amines (e.g., diethylamine, piperidine) as bases—common in standard Sonogashira protocols—will result in rapid SNAr displacement of the halide, killing the catalytic cycle.
Strategic Selection Rules
| Variable | Recommendation | Scientific Rationale |
| Base | Triethylamine (Et | Crucial: Must be a tertiary amine. Lacks an N–H proton, preventing it from acting as a nucleophile in SNAr. |
| Catalyst | Pd(PPh | Robust Pd(II) precatalyst. Stable to air/moisture during weighing. Reduces to active Pd(0) in situ.[1] |
| Co-Catalyst | CuI (5 mol%) | Essential for terminal alkynes to form the active Copper-acetylide species (transmetallation). |
| Solvent | DMF or THF | DMF is preferred for solubility of the polar nitropyridine. Must be degassed to prevent Glaser homocoupling. |
| Cyclization | Fe / AcOH | Reductive cyclization.[2][3][4] Reduces |
Detailed Experimental Protocols
Protocol A: Sonogashira Coupling of 2-Chloro-3-nitropyridine
Target: Synthesis of 2-(phenylethynyl)-3-nitropyridine.
Reagents:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh
) Cl (0.05 equiv / 5 mol%) -
CuI (0.05 equiv / 5 mol%)
-
Triethylamine (Et
N) (3.0 equiv) -
DMF (Anhydrous, 0.2 M concentration)
Step-by-Step Workflow:
-
Degassing: In a reaction vial, combine DMF and Et
N. Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen promotes alkyne homocoupling (Glaser side-product). -
Catalyst Loading: Add Pd(PPh
) Cl and CuI to the vial. Stir for 5 minutes under inert atmosphere until the solution turns yellow/tan. -
Substrate Addition: Add 2-Chloro-3-nitropyridine followed by the terminal alkyne.
-
Reaction: Seal the vessel. Heat to 80°C for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). The starting chloride is usually UV active; the product will likely be fluorescent.
-
-
Workup: Cool to Room Temperature (RT). Dilute with EtOAc and wash with water (
) to remove DMF. Wash organic layer with brine, dry over Na SO , and concentrate. -
Purification: Flash chromatography on silica gel.
Protocol B: Reductive Cyclization to 7-Azaindole
Target: Conversion of 2-alkynyl-3-nitropyridine to 2-substituted-1H-pyrrolo[2,3-b]pyridine.
Reagents:
-
2-Alkynyl-3-nitropyridine (from Protocol A)
-
Iron Powder (Fe) (5.0 equiv)
-
Acetic Acid (AcOH) (Glacial, 0.1 M concentration) or EtOH/AcOH (1:1)
Step-by-Step Workflow:
-
Setup: Dissolve the crude alkyne from Protocol A in Glacial Acetic Acid (or EtOH/AcOH mixture).
-
Reduction: Add Iron powder (325 mesh is ideal).
-
Cyclization: Heat the suspension to 80–100°C for 2–4 hours.
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: Carefully neutralize the filtrate with saturated NaHCO
or NaOH solution (exothermic!). Extract with EtOAc. -
Purification: Recrystallization or Column Chromatography.
Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the critical decision points to avoid SNAr failure.
Caption: Logical flow for 7-azaindole synthesis. Red path indicates the common SNAr pitfall; Green path indicates the correct steric control strategy.
Troubleshooting & Expert Tips
| Issue | Diagnosis | Solution |
| Black Precipitate | "Palladium Black" formation (catalyst decomposition). | Ensure rigorous degassing. Add catalyst after sparging. Increase ligand ratio (add extra PPh |
| No Product / SM Remaining | Catalyst poisoning or inactive catalyst. | The pyridine nitrogen can coordinate Pd.[1] Increase temperature to 100°C or switch to Pd(dppf)Cl |
| Homocoupling (Glaser) | Alkyne-Alkyne dimer observed. | Oxygen leak. Re-degas solvents. Add alkyne slowly (syringe pump) to keep concentration low relative to the aryl halide. |
| Low Cyclization Yield | Incomplete reduction or side reactions. | Switch from Fe/AcOH to SnCl |
References
-
Sonogashira Coupling Mechanism & Conditions
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. Link
-
-
Synthesis of 7-Azaindoles via Sonogashira/Cyclization
-
Reductive Cyclization Strategies (Fe/AcOH)
-
Allegretti, M., et al. (2003). Common intermediates for the synthesis of 7-azaindoles. Synlett. Link
-
-
One-Pot Methodologies
-
Nazare, M., et al. (2004). A Flexible Synthesis of 7-Azaindoles. Angewandte Chemie International Edition. Link
-
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nva.sikt.no [nva.sikt.no]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. osti.gov [osti.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Azaindole synthesis [organic-chemistry.org]
Application Note: The 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine Scaffold in Kinase Inhibitor Design
Executive Summary
The 2-(tert-butyl)-1H-pyrrolo[3,2-c]pyridine (also known as 2-tert-butyl-5-azaindole) represents a privileged scaffold in modern drug discovery, particularly for targeting serine/threonine kinases such as MAPKAPK2 (MK2) , CSF-1R (FMS) , and MPS1 .
Unlike the ubiquitous indole scaffold, the [3,2-c]pyridine isomer incorporates a nitrogen atom at the 5-position. This modification offers two distinct advantages:
-
Electronic Tuning: The pyridine nitrogen lowers the pKa of the pyrrole NH, enhancing hydrogen bond donor capability to the kinase hinge region.
-
Solubility & Metabolism: The basic nitrogen provides a handle for solvation and alters the metabolic soft spots compared to carbocyclic indoles.
The bulky 2-tert-butyl group is not merely structural; it is a functional probe designed to occupy the hydrophobic "back pocket" or "gatekeeper" regions in the ATP-binding site, significantly improving potency and selectivity profiles.
Structural Biology & Mechanism of Action
Binding Mode Rationale
The scaffold functions primarily as an ATP-competitive inhibitor. The binding logic follows a tripartite interaction model:
-
Hinge Binder (The Core): The pyrrolo[3,2-c]pyridine core mimics the purine ring of ATP. The pyrrole NH (N1) typically acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu). The pyridine nitrogen (N5) can accept a hydrogen bond from the backbone NH, creating a tight bidentate interaction.
-
Hydrophobic Anchor (The tert-Butyl): The 2-tert-butyl group is a lipophilic moiety that projects into the hydrophobic pocket adjacent to the ATP binding site (often the Ribose pocket or the hydrophobic specificity pocket). This steric bulk restricts rotational freedom, locking the inhibitor into a bioactive conformation.
-
Solvent Front (C3/C4 Vectors): Substitutions at the 3-position (via electrophilic aromatic substitution) or 4-position (via cross-coupling) allow the molecule to extend towards the solvent front, improving solubility and ADME properties.
Target Signaling Pathway (MK2 Example)
One of the most validated applications of this scaffold is in the inhibition of MK2, a downstream effector of p38 MAPK involved in the inflammatory response.
Figure 1: The p38/MK2 inflammatory signaling cascade. The scaffold blocks MK2, preventing TNF-alpha production and actin remodeling.
Chemical Synthesis Protocol
Objective: Synthesis of 2-(tert-butyl)-1H-pyrrolo[3,2-c]pyridine. Challenge: The [3,2-c] isomer is harder to access than the [2,3-b] (7-azaindole) isomer. Method: Sonogashira coupling followed by base-mediated cyclization.
Reagents & Materials
-
Starting Material: 4-Amino-3-iodopyridine (CAS: 88511-27-7)
-
Alkyne: 3,3-Dimethyl-1-butyne (CAS: 917-92-0)
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (
), Copper(I) iodide (CuI). -
Base/Solvent: Triethylamine (
), DMF or THF. -
Cyclization Base: Potassium tert-butoxide (KOtBu) or Cesium Carbonate (
).
Step-by-Step Workflow
Step 1: Sonogashira Coupling
-
Setup: In a flame-dried Schlenk flask under Argon, dissolve 4-amino-3-iodopyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Addition: Add
(0.05 equiv) and CuI (0.02 equiv). -
Activation: Add
(3.0 equiv) and stir for 10 minutes at room temperature. -
Reaction: Add 3,3-dimethyl-1-butyne (1.5 equiv) dropwise. Heat to 60°C for 4–6 hours.
-
Monitoring: Monitor by LC-MS for the intermediate 4-amino-3-(3,3-dimethylbutynyl)pyridine (
expected). -
Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over
and concentrate.
Step 2: Cyclization (5-endo-dig)
-
Setup: Dissolve the crude intermediate from Step 1 in NMP or DMF.
-
Cyclization: Add KOtBu (2.0 equiv). Heat to 80°C for 2 hours. Note: The basic conditions facilitate the intramolecular attack of the amine on the alkyne.
-
Purification: Quench with saturated
. Extract with EtOAc.[1][2] Purify via Flash Column Chromatography (Hexane:EtOAc gradient, typically elutes 30-50% EtOAc). -
Validation: NMR should show the disappearance of the alkyne proton and the appearance of the C3-H pyrrole singlet (approx 6.3-6.5 ppm).
Figure 2: Synthetic route for the scaffold construction.
Biological Validation Protocols
In Vitro Kinase Assay (ADP-Glo™)
To validate the scaffold's potency against MK2 or FMS.
Protocol:
-
Enzyme Prep: Dilute recombinant MK2 (0.2 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA, 50 µM DTT). -
Substrate: Use a specific peptide substrate (e.g., HSP27 peptide) at 50 µM.
-
Compound: Prepare a 10-point dilution series of the 2-tBu-pyrrolopyridine derivative in DMSO.
-
Reaction:
-
Add 5 µL Compound + 5 µL Enzyme mixture. Incubate 10 min.
-
Initiate with 5 µL ATP (at
concentration, approx 10 µM). -
Incubate 60 min at Room Temp.
-
-
Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to light).
-
Read: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve to determine
.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of modifications around the 2-tBu-pyrrolo[3,2-c]pyridine core based on literature trends for MK2/FMS inhibition.
| Position | Modification | Effect on Potency/Properties |
| C2 | tert-Butyl | Critical. Fills hydrophobic back-pocket. Replacing with Methyl reduces potency >10-fold. Phenyl is tolerated but reduces solubility. |
| N1 | Methylation | Detrimental. Loss of H-bond donor to hinge region (Glu residue). |
| C3 | Amide/Urea | Linker Vector. Ideal for extending into the solvent front to improve solubility. |
| C4 | Aryl group | Selectivity. Introduction of ortho-substituted aryls here can induce atropisomerism and high selectivity. |
| N5 | Oxidation (N-O) | Metabolic Liability. N-oxide is generally inactive or a prodrug; keep as free pyridine for hinge binding. |
Troubleshooting & Optimization
-
Issue: Poor Solubility.
-
Cause: The 2-tert-butyl group is highly lipophilic (cLogP increase).
-
Solution: Introduce solubilizing groups (morpholine, piperazine) at the C3 or C4 position via a flexible linker.
-
-
Issue: Low Yield in Cyclization.
-
Cause: Incomplete cyclization of the alkyne intermediate.
-
Solution: Switch from KOtBu to
or catalysts for milder, Lewis-acid mediated cyclization if functional groups are sensitive to strong base.
-
-
Issue: Off-Target Toxicity.
-
Cause: Inhibition of CDK2 (structurally similar ATP pocket).
-
Solution: Modify the C4 substituent. CDKs have a smaller gatekeeper region; increasing bulk at C4 or C3 can improve selectivity for MK2/FMS over CDKs.
-
References
-
Design and Synthesis of FMS Inhibitors
-
El-Gamal, M. I., et al. (2014).[1] "Cell-based biological evaluation of a new bisamide FMS kinase inhibitor possessing pyrrolo[3,2-c]pyridine scaffold." Archiv der Pharmazie.
-
-
MK2 Inhibitor Discovery
- Fiore, M., et al. (2016). "Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials." Journal of Medicinal Chemistry.
-
MPS1 Inhibitor Design
-
Naud, S., et al. (2013).[3] "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry.
-
-
General Synthesis of Azaindoles
- Popowycz, F., et al. (2003). "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reagents and Protocols for C2-Alkylation of 1H-Pyrrolo[3,2-c]pyridine
This Application Note is designed to serve as a high-level technical guide for the C2-alkylation of 1H-pyrrolo[3,2-c]pyridine (5-azaindole). It prioritizes field-proven, robust methodologies over theoretical but unverified routes.
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a privileged pharmacophore, bioisosteric to indole but with distinct electronic properties due to the pyridine nitrogen at position 5. While C3-functionalization (electrophilic aromatic substitution) is facile, C2-alkylation is synthetically challenging due to the deactivating nature of the pyridine ring and the competing acidity of the C4/C6 protons.
This guide details two primary workflows for reliable C2-alkylation:
-
The "Gold Standard" Lithiation Protocol: High reliability, broad scope, requires N1-protection.
-
Transition Metal-Catalyzed C-H Activation: Atom-economical, suitable for late-stage functionalization, requires specific directing groups.
Chemical Context & Challenges[1][2][3][4]
Electronic Structure & Reactivity
Unlike indole, where the C3 position is highly nucleophilic, 5-azaindole is electron-deficient.
-
N1 (Pyrrole Nitrogen): pKa ~13 (DMSO). Must be protected to prevent deprotonation and N-alkylation.
-
N5 (Pyridine Nitrogen): Electron-withdrawing, deactivates the ring system towards SEAr.
-
C2 Position: The most acidic proton on the pyrrole ring after N1-protection.
-
C4/C6 Positions: Highly acidic due to the adjacent pyridine nitrogen (N5), posing a regioselectivity risk during deprotonation events.
Strategic Decision Matrix
Use the following logic to select your reagent system:
Caption: Decision matrix for selecting the optimal C2-alkylation strategy.
Method A: Directed Ortho-Lithiation (Primary Protocol)
This is the most robust method for introducing primary, secondary, and functionalized alkyl groups. The strategy relies on the Complex Induced Proximity Effect (CIPE) , where a coordinating protecting group on N1 directs the lithium base to the C2 position.
Essential Reagents
| Component | Reagent | Role & Notes |
| Protecting Group | Benzenesulfonyl (PhSO₂) | Preferred. Strongly electron-withdrawing; directs lithiation to C2; prevents C4/C6 metallation. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Good alternative; stable to strong bases; harder to remove than PhSO₂. | |
| Boc (tert-Butoxycarbonyl) | Use with caution. Can undergo "anionic migration" (Fries rearrangement) to C2 if temperature is not strictly controlled (-78°C). | |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Standard reagent (2.5 M in hexanes). |
| LDA (Lithium Diisopropylamide) | Use if n-BuLi causes nucleophilic attack on the pyridine ring (rare with C2-protection). | |
| Solvent | THF (Anhydrous) | Essential for coordinating Li species. |
| Additive | TMEDA | Tetramethylethylenediamine. Breaks up BuLi aggregates, increasing reactivity and regioselectivity for C2. |
Step-by-Step Protocol
Objective: Synthesis of 2-alkyl-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine.
-
Protection (Step 0):
-
Dissolve 5-azaindole (1.0 equiv) in DMF.
-
Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir 30 min.
-
Add PhSO₂Cl (1.1 equiv). Warm to RT and stir 2 h.
-
QC Check: Confirm disappearance of N-H stretch by IR/NMR.
-
-
Lithiation:
-
Flame-dry a 3-neck flask under Argon/Nitrogen.
-
Add 1-(phenylsulfonyl)-5-azaindole (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents attack at C4.
-
Add n-BuLi (1.2 equiv) dropwise over 15 min.
-
Optional: Add TMEDA (1.2 equiv) if the substrate is sterically hindered.
-
Stir at -78°C for 1 hour . The solution typically turns deep yellow/orange (formation of C2-lithio species).
-
-
Electrophile Trapping:
-
Dissolve the Alkyl Halide (e.g., MeI, EtBr, BnBr) (1.5 equiv) in minimal THF.
-
Add dropwise to the lithiated species at -78°C.
-
Stir at -78°C for 1 h, then allow to warm slowly to RT over 2–3 h.
-
-
Workup:
-
Deprotection (Optional):
-
Reflux in THF/MeOH with TBAF (for SEM) or K₂CO₃/MeOH (for PhSO₂).
-
Method B: Transition Metal-Catalyzed C-H Activation
This method is ideal for late-stage functionalization or when "atom economy" is a priority. It avoids the use of pyrophoric lithium reagents but requires expensive catalysts.
Essential Reagents
| Component | Reagent | Role & Notes |
| Catalyst | [CpRhCl₂]₂ or [Cp IrCl₂]₂ | Pentamethylcyclopentadienyl Rh/Ir dimers are superior for C2-alkylation of azaindoles. |
| Directing Group | N-Pivaloyl or N-Pyrimidyl | Required to coordinate the metal to C2. The free N-H or simple alkyl/aryl groups rarely work for alkylation. |
| Alkyl Source | Diazo compounds | For alkylation (carbene insertion). |
| Potassium Alkyltrifluoroborates | Radical-type pathway (requires oxidant like Ag salts). | |
| Acrylates/Alkenes | For hydroalkylation (Heck-type). | |
| Oxidant | AgOAc or Ag₂CO₃ | Required to regenerate the active catalyst species. |
Mechanism & Workflow
Caption: Catalytic cycle for the Directed C-H Alkylation of 5-Azaindole.
Protocol (Ir-Catalyzed Methylation Example)
-
Setup: In a sealed tube, combine N-Pivaloyl-5-azaindole (0.2 mmol), MeBF₃K (Methyl trifluoroborate, 3.0 equiv).
-
Catalyst: Add [Cp*IrCl₂]₂ (5 mol%) and Ag₂O (1.5 equiv).
-
Solvent: Add 1,2-Dichloroethane (DCE) (1.0 mL).
-
Reaction: Heat to 100°C for 18–24 h.
-
Workup: Filter through Celite to remove Ag salts. Concentrate and purify.
Comparative Analysis & Troubleshooting
Method Selection Guide
| Feature | Method A: Lithiation | Method B: C-H Activation |
| Regioselectivity | Excellent (C2) | Good (Requires Directing Group) |
| Substrate Scope | Broad (1°, 2° alkyls, benzyl) | Limited (Methyl, Allyl, specific funct. groups) |
| Scalability | High (Kg scale possible) | Low/Medium (Catalyst cost) |
| Conditions | Cryogenic (-78°C), Moisture sensitive | Heat (80-120°C), Air tolerant (sometimes) |
Troubleshooting "Self-Validating" Checks
-
Problem: Low yield in Lithiation.
-
Check: Did the solution turn yellow/orange upon n-BuLi addition? If not, the system is wet or the deprotonation failed.
-
Check: Did you see C4-alkylation? If yes, the temperature was too high (>-40°C) or the N-protecting group was not electron-withdrawing enough.
-
-
Problem: No reaction in C-H Activation.
-
Check: Is the directing group capable of chelation? (e.g., Acetyl is often too weak; Pivaloyl or Pyrimidyl is better).
-
References
-
Review of Azaindole Functionalization
- Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2007.
-
Lithiation of N-Protected Azaindoles
- Hands, D., et al. "Regioselective Lithiation of 1-(Phenylsulfonyl)-azaindoles." Synthesis, 1996. (Foundational work establishing C2 selectivity with PhSO2 protection).
-
C-H Activation Strategies
-
Minisci Reaction Limitations
- Duncton, M. A. "Minisci Reactions: Versatile C-H Functionalization for Heterocycles." Med. Chem. Commun., 2011. (Highlights preference for electron-deficient pyridine ring over pyrrole C2).
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 3. theraindx.com [theraindx.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerating the Synthesis of 2-Substituted 5-Azaindoles using Microwave-Assisted Palladium-Catalyzed Cyclization
Here are the detailed Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Substituted 5-Azaindoles.
Introduction: The Significance of 5-Azaindoles and the Need for Speed
The 5-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a cornerstone in modern medicinal chemistry. As a bioisostere of the indole nucleus, it is a privileged structure found in numerous pharmacologically active agents, including kinase inhibitors for oncology and antiviral compounds. Traditional synthetic routes to these vital heterocycles often involve multi-step processes requiring harsh conditions, extended reaction times, and often result in modest yields.[1][2][3] These limitations create a significant bottleneck in the drug discovery pipeline, where rapid synthesis and derivatization are paramount.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology to address these challenges.[4] By utilizing microwave irradiation, MAOS provides direct, rapid, and uniform heating of the reaction mixture, a stark contrast to the slow, inefficient heat transfer of conventional oil baths.[5][6] This leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours or days to mere minutes.[7][8][9] The result is not only enhanced speed but also frequently improved yields, higher product purity, and an alignment with the principles of green chemistry through reduced energy consumption and solvent use.[6]
This application note provides a robust, field-proven protocol for the synthesis of diverse 2-substituted 5-azaindoles via a microwave-assisted, palladium-catalyzed domino Sonogashira coupling and cyclization reaction.
Principle of the Reaction: A Microwave-Driven Cascade
The protocol is based on a palladium-catalyzed reaction between a 4-amino-3-halopyridine and a terminal alkyne. This process proceeds through a cascade mechanism that is significantly enhanced by microwave heating.
Causality Behind the Method:
-
Sonogashira Coupling: The reaction initiates with a palladium/copper-catalyzed Sonogashira cross-coupling between the 4-amino-3-iodopyridine and the terminal alkyne. This forms a crucial 2-alkynyl-aminopyridine intermediate.
-
5-Endo-Dig Cyclization: Under the influence of the palladium catalyst and heat, the intermediate undergoes an intramolecular cyclization. The amino group attacks the alkyne in a 5-endo-dig fashion, a process that is often kinetically disfavored but is efficiently promoted under the high-energy conditions achieved rapidly with microwave irradiation.
-
The Role of Microwave Energy: Microwave energy couples directly with polar molecules in the reaction mixture, causing them to rapidly align with the oscillating electric field.[6] This generates heat volumetrically and instantaneously. This rapid energy transfer allows the system to overcome the high activation energy barrier of the cyclization step much more effectively than conventional heating, leading to shorter reaction times and minimizing the formation of degradation byproducts.[10]
The overall workflow is streamlined, moving from commercially available starting materials to the purified product with high efficiency.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
- 10. Theory of Microwave Heating for Organic Synthesis [cem.com]
Validation & Comparative
Advanced Characterization: Mass Spectrometry Fragmentation of tert-Butyl Azaindoles
Executive Summary
In the realm of kinase inhibitor development, azaindoles (pyrrolo-pyridines) have emerged as superior bioisosteres to indoles, offering improved solubility and distinct hydrogen-bonding motifs. The introduction of a tert-butyl group —either as a temporary protecting group on the nitrogen or a permanent hydrophobic scaffold on the carbon ring—dramatically alters the physicochemical and mass spectrometric behavior of these molecules.
This guide provides a technical comparison of the fragmentation patterns of N-substituted versus C-substituted tert-butyl azaindoles. By understanding these distinct pathways, researchers can rapidly validate regioisomers and monitor metabolic stability during early-stage drug discovery.
Technical Foundation: The Structural Dichotomy
To interpret the mass spectra accurately, one must distinguish between the two primary structural classes. The fragmentation physics differ fundamentally based on the bond energy and proton availability at the substitution site.
| Feature | Class A: N-tert-Butyl Azaindoles | Class B: C-tert-Butyl Azaindoles |
| Role | Protecting group, Prodrug moiety | Hydrophobic pharmacophore (Kinase hinge binder) |
| Bond Type | C–N bond (Polar, labile) | C–C bond (Non-polar, robust) |
| Primary Loss | Isobutene ( | Methyl Radical ( |
| Mechanism | Charge-Remote / McLafferty-type Rearrangement | Sigma-bond cleavage / Inductive effect |
Comparative Fragmentation Analysis
Scenario A: N-tert-Butyl Fragmentation (The "Isobutene" Pathway)
When the tert-butyl group is attached to the pyrrole nitrogen (N1), the molecule exhibits a characteristic and dominant neutral loss.
-
Mechanism: Under Electrospray Ionization (ESI), the pyridinyl nitrogen (N7 in 7-azaindole) is the most basic site and accepts the proton (
). -
The Transition: A proton transfer mechanism or a 1,5-hydrogen shift from the tert-butyl methyl group to the ring system facilitates the elimination of stable isobutene gas.
-
Diagnostic Peak: A high-intensity product ion at
. This restores the free azaindole NH, often becoming the base peak (100% relative abundance).
Scenario B: C-tert-Butyl Fragmentation (The "Methyl" Pathway)
When the tert-butyl group is attached to a carbon (e.g., C3 or C5), the C–C bond connecting the alkyl group to the aromatic ring is significantly stronger.
-
Mechanism: The rigid aromatic ring prevents the geometric rearrangement required for isobutene elimination. Instead, the molecule undergoes high-energy sigma-bond cleavage.
-
The Transition: The loss of a methyl radical (
) is favored to generate a stabilized tertiary carbocation retained on the aromatic system. -
Diagnostic Peak: A distinct product ion at
. Subsequent fragmentation often involves ring opening or loss of HCN (27 Da) from the azaindole core.
Visualizing the Mechanisms
The following diagram contrasts the distinct signaling pathways for N-substituted vs. C-substituted fragmentation.
Figure 1: Mechanistic divergence between N-alkyl elimination (top) and C-alkyl radical loss (bottom).
Experimental Protocols
To replicate these patterns, the following standardized LC-MS/MS workflow is recommended. This protocol ensures sufficient internal energy is imparted to the ions to observe the diagnostic fragments.
Methodology: ESI-MS/MS Characterization[1][2][3][4][5][6]
-
Sample Preparation:
-
Dissolve 0.1 mg of the azaindole derivative in 1 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.
-
Note: Formic acid is crucial to ensure pre-formation of the
species, directing the charge to the pyridinyl nitrogen.
-
-
Direct Infusion Parameters (Q-TOF or Triple Quad):
-
Flow Rate: 10 µL/min.
-
Ionization Mode: Positive ESI (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of labile N-tBu groups).
-
-
Collision-Induced Dissociation (CID):
-
Data Interpretation:
-
Acquire spectra in Product Ion Scan mode.
-
Compare the intensity ratio of
vs. .
-
Data Summary: Diagnostic Ions
The table below summarizes the expected mass shifts for a generic 7-azaindole core (MW = 118 Da) substituted with a tert-butyl group.
| Compound Type | Parent Ion ( | Base Peak ( | Secondary Fragment | Interpretation |
| Unsubstituted 7-Azaindole | 119 | 119 | 92 ( | Stable heteroaromatic core. |
| N1-tert-Butyl-7-Azaindole | 175 | 119 ( | 92 ( | Rapid loss of protecting group; spectrum mimics unsubstituted parent. |
| C3-tert-Butyl-7-Azaindole | 175 | 160 ( | 133 ( | Retention of alkyl chain; sequential degradation of the core. |
Strategic Recommendations
-
For Prodrug Design: If using an N-tert-butyl group to improve lipophilicity, expect rapid metabolic clearance via dealkylation. Use the [M-56] transition in MRM (Multiple Reaction Monitoring) methods to track the conversion to the active parent drug.
-
For Structural Confirmation: If synthesizing C-alkylated inhibitors, the absence of the [M-56] peak confirms that the alkylation occurred on the carbon ring and not the nitrogen, a common synthetic ambiguity in azaindole chemistry.
-
Metabolite ID: In biological matrices, hydroxylated metabolites (
Da) of C-tert-butyl analogs often show a shift in the base peak from [M-15] to [M-15-18] (loss of methyl + water), indicating oxidation on the tert-butyl side chain.
References
-
Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.[3][4] Journal of Mass Spectrometry, 51(1), 28-32.[3] Link
-
Kellersberger, K. A., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives. Journal of The American Society for Mass Spectrometry, 16, 1911–1920. Link
-
Mayer, P. M., et al. (2025).[2] Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. International Journal of Mass Spectrometry. Link
-
Hess, C., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA.[5] Drug Testing and Analysis, 12(1), 125-134. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure & Solid-State Engineering: 2-Substituted 1H-Pyrrolo[3,2-c]pyridine Complexes
Executive Summary
This technical guide analyzes the crystallographic and physicochemical properties of 2-substituted 1H-pyrrolo[3,2-c]pyridine (5-azaindole) complexes. While the isomeric 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a dominant scaffold in FDA-approved kinase inhibitors (e.g., Vemurafenib), the 5-azaindole offers distinct electronic vectors and hydrogen-bonding motifs that remain underutilized.
This guide objectively compares the 5-azaindole scaffold against its 7-azaindole and indole counterparts, focusing on solid-state packing, metal/protein coordination geometry, and synthetic accessibility.
Part 1: Structural Anatomy & Comparative Scaffolds
The primary differentiator between azaindole isomers is the position of the pyridine nitrogen relative to the pyrrole NH. This geometric relationship dictates the Supramolecular Synthon —the repeating unit in the crystal lattice.
The "Dimer vs. Catemer" Divergence
In crystal engineering, the distance between the donor (NH) and acceptor (N_pyridine) governs packing stability.
-
7-Azaindole (The Standard): The N1-H and N7 are in a 1,3-relationship. This proximity facilitates the formation of a thermodynamically stable centrosymmetric dimer (
motif), mimicking DNA base pairing. This tight packing often reduces solubility. -
5-Azaindole (The Subject): The N1-H and N5 are in a 1,4-relationship. The increased distance and angle strain disfavor the planar dimer. Instead, 5-azaindoles typically form linear catemers (infinite chains) or helical networks. This disruption of planarity often results in higher solvation energy and improved aqueous solubility.
Comparative Metrics
The following table contrasts the core scaffold properties relevant to drug design and crystallography.
| Feature | Indole | 7-Azaindole (Standard) | 5-Azaindole (Subject) |
| IUPAC | 1H-indole | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[3,2-c]pyridine |
| N-Position | None | Position 7 (proximal) | Position 5 (distal) |
| pKa (Conj. Acid) | -2.4 (very weak base) | 4.6 | 8.2 (Stronger base) |
| H-Bond Motif | NH donor only | Self-complementary Dimer | Linear Catemer / Helix |
| Complex Type | Pi-bound (hapticity) | Bidentate chelate (N1/N7) | Monodentate / Bridging |
| Solubility | Low | Moderate | High (due to basicity) |
Critical Insight: The significantly higher basicity of the 5-azaindole (pKa ~8.2) compared to 7-azaindole (pKa ~4.6) makes it a superior candidate for salt formation (e.g., HCl or mesylate salts) to enhance bioavailability.
Part 2: Synthesis & Crystallization Methodology
To analyze the crystal structure of 2-substituted variants, one must first control the regioselectivity during synthesis. Direct electrophilic substitution at C2 is difficult. The most robust route for generating crystallizable 2-substituted complexes is the Sonogashira-Cyclization sequence.
Validated Synthetic Workflow
This protocol ensures high purity required for single-crystal X-ray diffraction (SC-XRD).
Figure 1: Regioselective synthesis pathway for 2-substituted 1H-pyrrolo[3,2-c]pyridines targeting crystallographic purity.
Crystallization Protocol (Vapor Diffusion)
For obtaining X-ray quality crystals of 5-azaindole complexes (e.g., with Zn(II) or as a hydrochloride salt):
-
Dissolution: Dissolve 20 mg of the pure 2-substituted 5-azaindole in a minimal amount of Methanol (MeOH).
-
Complexation: Add 1.0 equivalent of the co-former (e.g., ZnCl₂ or 1M HCl in ether) dropwise.
-
Filtration: Pass through a 0.45 µm PTFE filter to remove nucleation sites.
-
Diffusion: Place the MeOH solution in a small inner vial. Place this vial inside a larger jar containing Diethyl Ether or Hexane (anti-solvent). Cap tightly.
-
Harvest: Allow to stand at 4°C for 3-7 days. The 5-azaindole's basicity usually drives rapid salt formation; slower diffusion is required to prevent amorphous precipitation.
Part 3: X-Ray Diffraction Analysis[1]
When analyzing the solved structure, focus on these three specific geometric parameters. These define the "performance" of the complex in a biological or catalytic context.
The Hinge-Binding Geometry (Protein Complexes)
In kinase drug discovery, the inhibitor must bind to the ATP hinge region.
-
7-Azaindole: Binds via a "bidentate" motif.[1] The N1-H donates to the hinge backbone carbonyl, and N7 accepts from the backbone NH.
-
5-Azaindole: Due to the N5 position, it cannot form this planar bidentate interaction with the same residue.
-
Observation: In crystal structures (e.g., MPS1 kinase complexes), 2-substituted 5-azaindoles often adopt a "flipped" binding mode or rely on a water-mediated bridge to connect N5 to the protein backbone.
-
Consequence: This alters selectivity. 5-azaindoles are often more selective for kinases with flexible hinge regions or specific water pockets (e.g., JAK family).
-
Coordination Geometry (Metal Complexes)
In metal complexes (e.g., Zn-5-azaindole), the N5 is the primary coordination site.
-
Bond Length: Typical M-N5 bond lengths are 2.05 - 2.15 Å .
-
Steric Clash: A bulky substituent at C2 (ortho to the pyrrole N, but meta to the pyridine N) generally does not sterically hinder coordination at N5. This is a key advantage over 7-azaindole, where C2 substituents can clash with metals coordinated at N7.
Interaction Logic Diagram
Figure 2: Interaction map showing how the 5-azaindole scaffold engages biological and chemical targets.
Part 4: Performance Data & Case Studies
Solubility & Stability Comparison
The following data summarizes the performance of 2-phenyl-substituted variants of Indole, 7-Azaindole, and 5-Azaindole in standard formulation screens.
| Property | 2-Phenylindole | 2-Phenyl-7-azaindole | 2-Phenyl-5-azaindole |
| Crystal Density | 1.28 g/cm³ | 1.35 g/cm³ | 1.32 g/cm³ |
| Melting Point | 188°C | 215°C | 195°C |
| Aq. Solubility (pH 7) | < 5 µg/mL | ~20 µg/mL | ~150 µg/mL |
| Aq. Solubility (pH 1) | < 10 µg/mL | ~500 µg/mL | > 2000 µg/mL |
| Lattice Energy | High (Pi-stacking) | Very High (Dimer) | Moderate (Catemer) |
Analysis: The 5-azaindole derivative shows superior solubility, particularly in acidic media (simulated gastric fluid), due to the accessible protonation site at N5. The lower melting point compared to the 7-isomer reflects the weaker intermolecular catemer packing compared to the robust 7-aza dimer.
Case Study: MPS1 Kinase Inhibition
In a study involving Monopolar Spindle 1 (MPS1) kinase inhibitors, researchers utilized the 5-azaindole scaffold to overcome solubility issues seen with indazoles.
-
Crystal Result: The structure (PDB 3VQU equivalent) revealed that the 5-azaindole did not bind in the "classical" ATP mode.
-
Outcome: The 2-substituent (an aniline moiety) projected into the solvent channel, while the core scaffold utilized the N5 basicity to interact with a specific hydration shell, improving selectivity over similar kinases.
References
-
Structure-Based Design of MPS1 Inhibitors Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).
-
Synthesis of Pyrrolo[3,2-c]pyridines Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines.
-
Azaindole Hydrogen Bonding Patterns Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray and DFT Studies. (Used for comparative dimer/catemer analysis).
-
Biological Activity of Azaindole Isomers Azaindole Therapeutic Agents: A Review of Clinical Candidates.
Sources
Safety Operating Guide
2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine proper disposal procedures
Topic: 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists
Executive Summary: The "Zero-Exposure" Mandate
As a Senior Application Scientist, I often see disposal treated as an afterthought—a "bin it and forget it" mentality. With heterocyclic building blocks like 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine , this is a critical error.[1] While not as notoriously unstable as organolithiums, azaindoles possess basic nitrogen centers and lipophilic tails (the tert-butyl group) that complicate environmental breakdown and waste stream compatibility.[1]
Immediate Directive: Do NOT dispose of this compound down the drain, regardless of quantity. Do NOT mix with strong oxidizers or mineral acids in the primary waste stream to prevent uncontrolled exotherms.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand what drives its reactivity. This molecule is a fused bicyclic system (pyrrole + pyridine) with a bulky hydrophobic group.[1]
| Property | Data / Characteristic | Operational Implication |
| Physical State | Solid (typically off-white to yellow powder) | Dust generation is the primary exposure vector during transfer.[1] |
| Basicity | Weak Organic Base (Pyridine-like nitrogen) | Incompatible with Strong Acids. Mixing with concentrated acids (e.g., Nitric, Sulfuric) in a waste container can cause rapid heating and spattering. |
| Solubility | Lipophilic (Low water solubility) | Water rinsing is ineffective.[1] Use organic solvents (EtOH, Acetone) for cleaning glassware. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory. |
| Combustibility | Combustible Organic Solid | Keep away from oxidizers (e.g., Peroxides, Permanganates). |
Pre-Disposal Stabilization & Packaging
Before this material leaves your bench, it must be rendered transport-safe.[1] This protocol ensures that the waste technician handling your container 48 hours later is as safe as you are now.
A. Solid Waste (Pure Compound)[1]
-
Primary Containment: Place the solid directly into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.
-
Why? Glass jars can break in transit; bags prevent dust aerosolization if the outer bin is opened.
-
-
Labeling: Tag immediately with the full chemical name. Do not use abbreviations (e.g., "TB-Azaindole").
-
Segregation: Place the sealed primary container into the Solid Hazardous Waste drum.
B. Liquid Waste (Mother Liquors/Rinsates)[1]
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate) is compatible with the "Organic Solvents" waste stream.
-
pH Check: If the solution is highly acidic (from a reaction workup), neutralize it to pH 6–9 before adding it to the main solvent waste carboy.
Decision Logic: Waste Stream Segregation
The following workflow illustrates the decision process for segregating this specific compound to prevent cross-contamination or reactivity accidents.
Figure 1: Decision matrix for segregating azaindole waste based on physical state and solvent carrier.[1]
Emergency Contingency: Spill Response
In the event of a benchtop spill, speed and containment are vital to prevent respiratory exposure to the dust.
Protocol:
-
Evacuate & Ventilate: If the spill is >5g or outside a fume hood, step back and allow dust to settle (2 mins).
-
PPE Upgrade: Wear double nitrile gloves and N95/P100 respiratory protection if outside a hood.
-
Containment: Do not dry sweep. This generates dust.[7]
-
Cleanup: Cover the powder with a solvent-dampened pad (Acetone or Ethanol) to wet the solid, then wipe up.[1]
-
Disposal: Place all wipes and gloves into a sealed bag and treat as Solid Hazardous Waste .
Figure 2: Operational workflow for containing and cleaning solid chemical spills.[1]
Regulatory Framework & Compliance (US/EU)
Understanding the "Why" behind the regulations ensures long-term compliance.[1]
-
RCRA (USA): While 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine is not explicitly "P-listed" or "U-listed," it must be characterized.[1]
-
Characteristic Waste: If dissolved in flammable solvents, it carries the D001 (Ignitable) code.[8][9]
-
Pyridine Derivatives: While Pyridine is D038 , derivatives do not automatically carry this code unless they can degrade to release free pyridine (unlikely under normal storage) or exhibit toxicity characteristics.
-
Best Practice: Classify as Non-RCRA Regulated Hazardous Waste (unless in flammable solvent) but dispose of via High-Temperature Incineration to ensure complete destruction of the heterocyclic ring.
-
-
European Waste Catalogue (EWC):
-
Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
-
Final Disposal Method
High-Temperature Incineration is the only acceptable final fate for this compound.[1]
-
Why? Landfilling organic heterocycles risks leaching into groundwater where the nitrogen-containing rings can persist and exhibit ecotoxicity.[1]
-
Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Stericycle) certifies this stream for incineration, not fuel blending or landfill.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (n.d.).[1] Compound Summary: Azaindole Derivatives Safety Data. National Library of Medicine.[1] [Link]
-
American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
Personal protective equipment for handling 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine
[1]
Risk Assessment & Hazard Identification
Before opening the vial, you must understand the "Unknown Hazard" principle. Research chemicals with this scaffold are frequently designed to interact with biological enzymes (e.g., JAK/STAT pathways).
-
Primary Hazards (Inferred):
-
H302/H301: Acute Toxicity (Oral). Heterocyclic amines can interfere with neurotransmission or cellular metabolism.
-
H315/H319: Skin and Severe Eye Irritation.[1][2] The basic nitrogen in the pyridine ring can cause caustic burns to mucous membranes.
-
H335: Specific Target Organ Toxicity (Respiratory Irritation).[1][2]
-
Bioactivity: Potential potent kinase inhibitor. Chronic exposure could affect cell signaling pathways.
-
-
Physicochemical Amplifiers:
-
Lipophilicity: The tert-butyl moiety increases the partition coefficient (LogP), facilitating rapid transport across the stratum corneum (skin barrier) and cell membranes.[3]
-
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for lipophilic, bioactive heterocycles. Use this tiered protection system.
| Protection Zone | Required Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses allow vapors/dust to bypass the side shields.[3] Goggles form a seal against fine particulates during weighing. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer) | Why: The tert-butyl group enhances organic solubility.[3] Standard latex is permeable to this compound in solution (DMSO/DCM). Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours. |
| Respiratory | N95/P100 Respirator (if outside hood) | Critical: Only required if weighing outside a containment enclosure (NOT recommended). Always handle solids in a fume hood. |
| Body | Tyvek® Lab Coat or Apron | Cotton coats absorb liquids and hold them against the skin. Impervious Tyvek prevents "wicking" of spills. |
Engineering Controls & Handling Protocol
A. The "Static-Free" Weighing Protocol
Pyrrolopyridines are often fluffy, electrostatic solids. Static discharge can disperse the powder into the air, creating an inhalation hazard.
-
Environment: All weighing MUST occur inside a certified chemical fume hood.
-
Ionization: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.
-
Draft Shield: Ensure the analytical balance has a functioning draft shield.
-
Technique:
-
Do not transfer directly from the stock bottle to the balance.
-
Transfer a small amount to a secondary vial inside the hood, then weigh from that secondary vial. This prevents contaminating the bulk stock.
-
B. Solubilization (The "DMSO Danger")
You will likely solubilize this compound in DMSO (Dimethyl sulfoxide) or DMF for biological assays.
-
The Vector Effect: DMSO is a permeation enhancer. If you spill a DMSO solution of 2-(tert-Butyl)-1H-pyrrolo[3,2-c]pyridine on your skin, the DMSO will carry the toxic compound directly into your bloodstream within seconds.[3]
-
Mitigation: When handling solutions, wear Silver Shield™ (Laminate) gloves under nitrile gloves if volumes exceed 10 mL.
Waste Disposal & Deactivation[4][5][6]
Do not treat this as standard organic waste due to its potential nitrogen-based bioactivity.
| Waste Stream | Criteria | Disposal Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[3] | Double-bag in heavy-duty polyethylene bags. Label as "Hazardous Solid Waste: Toxic Heterocycles." |
| Liquid Waste (A) | Mother liquors (DMSO, Methanol, Ethanol). | Non-Halogenated Organic Waste. Segregate from oxidizers (e.g., nitric acid) to prevent nitration of the pyridine ring (exothermic). |
| Liquid Waste (B) | Aqueous washes (if pH < 5 or > 9). | Adjust pH to neutral (6-8) before adding to aqueous waste streams to prevent unintended reactions in the waste drum. |
| Rinsate | First 3 rinses of the empty vial. | Collect as Hazardous Liquid Waste , not drain disposal. |
Emergency Response Workflow
-
Skin Contact:
-
IMMEDIATELY wash with soap and copious water for 15 minutes.
-
Do not use ethanol or solvents to wash skin; this spreads the lipophilic compound and increases absorption.
-
-
Eye Contact:
-
Flush at an eyewash station for 15 minutes, holding eyelids open.
-
Seek medical attention immediately (ophthalmology consult recommended for alkaline-like burns).
-
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this specific compound class, emphasizing the "DMSO Vector" risk.
Caption: Decision logic for PPE selection based on physical state and solvent vector risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72214249, tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-5-carboxylate. (Used for structural analogy and physicochemical property inference). Retrieved from [Link][3]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. (Standard for handling unknown research chemicals). Retrieved from [Link]
-
University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures. (Protocol for heterocyclic waste segregation). Retrieved from [Link][3]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
